![molecular formula C29H26N4O3S B2446429 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 2034315-16-5](/img/structure/B2446429.png)
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C29H26N4O3S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has identified compounds with structural similarities to 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide showing promise as anticancer agents. Specifically, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have been synthesized, demonstrating inhibitory activity against various cancer cell lines. This suggests potential for further exploration in cancer research and therapy development (Al-Sanea et al., 2020).
Anti-Inflammatory and Analgesic Properties
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, which have been shown to possess anti-inflammatory and analgesic activities. These compounds, including thiazolopyrimidines, exhibit significant inhibitory activity on cyclooxygenase enzymes and have shown promising results in analgesic and anti-inflammatory testing. This suggests that derivatives of 2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide could be explored for their potential anti-inflammatory and analgesic effects (Abu‐Hashem et al., 2020).
Imaging Agent Development
Compounds within the same chemical family have been explored as imaging agents, particularly for positron emission tomography (PET). A study involving the synthesis and evaluation of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure, as selective ligands for the translocator protein (18 kDa) highlights the potential of such compounds in diagnostic imaging. These findings suggest a pathway for the development of new imaging agents for neurological and oncological applications (Dollé et al., 2008).
Antimicrobial Activity
Further research into similar chemical structures has revealed antimicrobial properties. Pyrimidinone and oxazinone derivatives, synthesized using related chemical frameworks, have shown effectiveness against a range of bacterial and fungal pathogens. This opens the possibility for the compound to be investigated for its antimicrobial efficacy, potentially leading to new treatments for infectious diseases (Hossan et al., 2012).
properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-19-11-13-22(14-12-19)31-25(34)18-37-29-32-26-24(21-8-4-3-5-9-21)16-30-27(26)28(35)33(29)17-20-7-6-10-23(15-20)36-2/h3-16,30H,17-18H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITIYWKGEVTKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)NC=C3C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide |
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